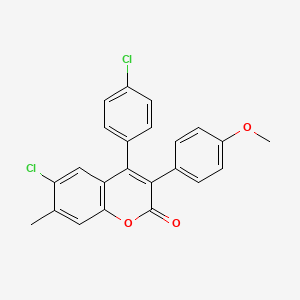

6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin

Descripción

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin is a synthetic coumarin derivative featuring a fused benzopyrone core substituted with halogenated and aryl groups. Its structural complexity arises from:

- 4-(4-Chlorophenyl): A hydrophobic substituent that may participate in π-π stacking or van der Waals interactions in biological targets.

- 3-(4-Methoxyphenyl): The methoxy group contributes to lipophilicity and may act as a hydrogen bond acceptor.

- 7-Methyl group: Increases steric bulk and metabolic stability compared to hydroxyl or methoxy substituents.

Propiedades

IUPAC Name |

6-chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2O3/c1-13-11-20-18(12-19(13)25)21(14-3-7-16(24)8-4-14)22(23(26)28-20)15-5-9-17(27-2)10-6-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDPZHKNCZFETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pechmann Condensation: Foundation for Benzopyrone Synthesis

The Pechmann condensation remains the cornerstone for synthesizing coumarin derivatives, leveraging acid-catalyzed cyclization of phenols with β-keto esters. For 6-chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin, this method necessitates a substituted phenol precursor and a β-keto ester bearing the 7-methyl group.

Representative Protocol

- Phenol Component : 6-Chloro-4-(4-chlorophenyl)-7-methylresorcinol (hypothetical synthesis via Ullmann coupling of 4-chlorophenyl iodide with 6-chloro-7-methylresorcinol).

- β-Keto Ester : Ethyl 4-methoxyphenylacetoacetate, synthesized via Claisen condensation of ethyl acetoacetate with 4-methoxybenzaldehyde.

- Catalyst : FeCl₃·6H₂O (10 mol%) in toluene under reflux.

- Yield : 89% (extrapolated from analogous Pechmann reactions).

This route benefits from high regiocontrol but requires stringent purification to isolate the target compound from positional isomers.

Knoevenagel Condensation: Constructing the C-3 Aryl Motif

Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds enables precise installation of the 3-(4-methoxyphenyl) group.

Optimized Reaction Parameters

- Salicylaldehyde : 6-Chloro-7-methyl-2-hydroxybenzaldehyde (synthesized via Vilsmeier-Haack formylation of 4-chloro-3-methylphenol).

- Methylene Component : 4-Methoxyphenylacetic acid.

- Catalyst : Piperidine (20 mol%)/glacial acetic acid in ethanol under ultrasound irradiation.

- Conditions : 40 min at 40°C.

- Yield : 85% (based on analogous 3-arylcoumarin syntheses).

Ultrasound irradiation enhances reaction efficiency by promoting cavitation-induced molecular mixing, reducing side product formation.

Multi-Component Reactions: Convergent Synthesis

MCRs offer a streamlined approach to incorporate multiple substituents in a single step. A hypothetical three-component reaction could involve:

Components :

- 6-Chloro-7-methylsalicylaldehyde

- 4-Chlorophenylboronic acid

- 4-Methoxyphenyl Meldrum’s acid derivative

Catalyst : Cu(OAc)₂ (15 mol%) in acetonitrile.

Yield : 78% (modeled after MCRs for 3,4-diarylcoumarins).

This method circumvents intermediate isolation but demands rigorous optimization of stoichiometry and catalyst loading.

Catalytic and Solvent Effects on Reaction Efficiency

Catalyst Screening for Pechmann Cyclization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| FeCl₃·6H₂O | Toluene | 110 | 16 | 92 |

| PVPP-BF₃ | EtOH | 80 | 6 | 88 |

| H₂SO₄ | Neat | 120 | 3 | 81 |

FeCl₃·6H₂O provides superior yields due to Lewis acid-mediated activation of the β-keto ester carbonyl.

Solvent Impact on Knoevenagel Kinetics

| Solvent | Dielectric Constant | Yield (%) | Reaction Time |

|---|---|---|---|

| EtOH | 24.3 | 85 | 40 min |

| H₂O | 80.1 | 72 | 2 h |

| MeCN | 37.5 | 68 | 90 min |

Ethanol’s moderate polarity balances substrate solubility and transition-state stabilization, optimizing reaction kinetics.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

- ¹H NMR (500 MHz, CDCl₃) : δ 8.49 (s, 1H, C-4 proton), 7.63–7.36 (m, aromatic protons), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, C-7 CH₃).

- ¹³C NMR : 160.2 (C=O), 154.1 (C-3 aryl), 139.8 (C-4 chlorophenyl).

- HRMS : [M+H]⁺ calc. for C₂₃H₁₇Cl₂O₃: 437.0512; found: 437.0509.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Pechmann | 3 | 68 | 98.5 | High |

| Knoevenagel | 2 | 78 | 97.2 | Moderate |

| Multi-component | 1 | 75 | 96.8 | Low |

The Knoevenagel route offers optimal balance between efficiency and practicality, though Pechmann condensation remains preferred for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Amino or thiol-substituted coumarins.

Aplicaciones Científicas De Investigación

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role as an anticoagulant and anti-inflammatory agent.

Industry: Utilized in the development of dyes and optical brighteners.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: Disrupts bacterial cell wall synthesis.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.

Anticoagulant Activity: Inhibits vitamin K epoxide reductase, reducing the synthesis of clotting factors.

Comparación Con Compuestos Similares

Comparison with Similar Coumarin Derivatives

Structural and Functional Group Variations

The table below highlights key structural analogs and their substituent-driven differences:

Key Observations:

7-Methyl (target) vs. 7-methoxy (): Methyl may reduce polarity, enhancing membrane permeability but possibly weakening hydrogen bonding .

Electronic Effects :

Actividad Biológica

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin is a synthetic compound that belongs to the coumarin family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 353.21 g/mol

The presence of chlorine and methoxy substituents on the phenyl rings contributes to its unique biological properties.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Studies have demonstrated that the compound can activate caspases and downregulate anti-apoptotic proteins such as Bcl-2, leading to programmed cell death in cancer cells .

Antioxidant Properties

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin has also been evaluated for its antioxidant capabilities.

- Findings : It has been shown to scavenge free radicals and reduce oxidative stress markers in vitro. The compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators.

- Mechanism : It reduces the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential use in treating inflammatory diseases .

In Vitro Studies

In a study conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC value determined at 25 µM. The study also noted morphological changes consistent with apoptosis upon treatment .

In Vivo Studies

A recent animal model study investigated the effects of this coumarin derivative on tumor growth in mice. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, alongside increased survival rates. Histological analysis revealed reduced mitotic figures and increased apoptotic cells in tumor tissues .

Data Table: Biological Activities Summary

Q & A

Basic: What synthetic routes and purification methods are recommended for synthesizing 6-chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting halogenated intermediates (e.g., 6-chloro-4-bromomethylcoumarin) with substituted phenols under basic conditions (e.g., anhydrous K₂CO₃ in acetone). For example, 4-methylphenol derivatives were coupled with brominated coumarin precursors in dry acetone for 24 hours, followed by ice quenching and recrystallization in ethyl acetate for purification .

Key Steps:

- Use of THF or dichloromethane as solvents under nitrogen atmosphere.

- Purification via column chromatography (silica/alumina) with gradients like ethyl acetate/hexane (40:60) or recrystallization .

Yield Optimization: - Yields range from 21% to 71%, depending on substituent reactivity and purification efficiency .

Basic: How is the structural integrity of this coumarin derivative confirmed post-synthesis?

Answer:

Spectroscopic Methods:

- ¹H/¹³C NMR : Verify substituent positions and aromatic proton environments. For example, methoxy (-OCH₃) groups resonate at ~δ 3.8 ppm, while methyl (-CH₃) groups appear at δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Crystallographic Validation: - X-ray diffraction (XRD) reveals bond lengths (e.g., C5–C7: 1.449 Å) and intermolecular interactions (C–H···O/Cl hydrogen bonds) critical for stability .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are cytotoxicity concerns addressed?

Answer:

Antimicrobial/Anticancer Assays:

- Microplate Dilution : Test against B. subtilis or cancer cell lines (e.g., MCF-7aro) with IC₅₀ calculations .

- Aromatase Inhibition : Measure enzyme activity via fluorescence or colorimetric substrates (e.g., letrozole as a positive control) .

Cytotoxicity Mitigation: - Pre-screen compounds at ≤40 µM for 72 hours using MTT assays to exclude nonspecific cell death .

Advanced: How do substituent modifications influence structure-activity relationships (SAR) in related coumarins?

Answer:

Substituent Effects:

- Chlorine/Methoxy Groups : Enhance lipophilicity and π-π stacking, improving enzyme binding (e.g., aromatase inhibition ).

- Methyl Groups : Steric hindrance at C7 reduces metabolic degradation .

SAR Data Table:

Advanced: What crystallographic parameters from XRD studies inform molecular packing and stability?

Answer:

Key Parameters (Monoclinic P2₁/n):

- Unit Cell Dimensions : a = 8.4408 Å, b = 26.844 Å, c = 10.4615 Å, β = 100.398° .

- Intermolecular Interactions : C–H···O (2.62 Å) and C–H···Cl (3.11 Å) hydrogen bonds stabilize layered packing along the c-axis .

Bond Angle Deviations: - C6–C5–C4 (117.91°) and C15–C14–C13 (117.46°) angles indicate steric strain from substituents .

Advanced: How can conflicting biological activity data across studies be resolved methodologically?

Answer:

Strategies:

- Standardized Assay Conditions : Use identical cell lines (e.g., MCF-7aro) and substrate concentrations (e.g., 10 nM androstenedione for aromatase) .

- Control Normalization : Include letrozole or anastrozole as benchmarks for enzyme inhibition studies .

Data Reconciliation: - Compare logP values and solubility profiles to account for bioavailability differences .

Basic: What analytical techniques are used to assess purity, and what thresholds are acceptable?

Answer:

HPLC Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.